molecular formula C14H22ClNO3 B1443786 H-Ser(tBu)-OBzl.HCl CAS No. 1401668-21-0

H-Ser(tBu)-OBzl.HCl

Cat. No. B1443786
M. Wt: 287.78 g/mol
InChI Key: HOYYQVAARUYRFU-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Ser(tBu)-OBzl.HCl” is a derivative of the amino acid serine . It is used in research and development, particularly in the field of peptide synthesis .


Synthesis Analysis

This compound is often synthesized using solid-phase peptide synthesis . The process involves the use of pre-loaded resin for the synthesis of protected peptide acids containing a C-terminal serine amino-acid residue .


Chemical Reactions Analysis

“H-Ser(tBu)-OBzl.HCl” is used in peptide synthesis . The exact chemical reactions it undergoes would depend on the specific synthesis protocol being used.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.69 and a density of 0.969g/cm3 . It has a boiling point of 283.8ºC at 760mmHg . More specific physical and chemical properties could not be found in the available resources.

Scientific Research Applications

1. Peptide Synthesis

H-Ser(tBu)-OBzl.HCl is involved in peptide synthesis. Fenza et al. (1998) observed high levels of racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis. Protocols based on collidine as the tertiary base in the coupling reagent enabled incorporation of serine with less than 1% racemization, highlighting its importance in peptide synthesis processes (Fenza, Tancredi, Galoppini, & Rovero, 1998).

2. Osteoclastogenesis Inhibition

In the field of medical research, particularly related to bone health, H-Ser(tBu)-OBzl.HCl analogs have shown promising results. Bahtiar et al. (2009) identified a novel l-Ser analog that suppresses osteoclastogenesis in vitro and bone turnover in vivo. This analog significantly increased bone density in mice and prevented high bone turnover induced by treatment with soluble RANKL (Bahtiar et al., 2009).

3. Hormonal Effects

In hormonal research, the compound has been used in studies exploring the effects of luteinizing hormone-releasing hormone (LRH) analogs. Bergquist et al. (1979) found that the LRH agonist D-Ser(TBU)6-EA10-LRH, administered to postmenopausal women, produced a significant decrease in both the basal FSH and LH levels and the gonadotropin responses to the agonist (Bergquist, Nillius, & Wide, 1979).

4. Viral Detection and Classification

In virology, surface-enhanced Raman spectroscopy (SERS), which can utilize substrates composed of compounds like H-Ser(tBu)-OBzl.HCl, has been employed for the rapid and sensitive detection and classification of viruses. Shanmukh et al. (2008) demonstrated that SERS, combined with multivariate statistical methods, could be used for the sensitive and rapid viral identification and classification, such as distinguishing different strains of respiratory syncytial virus (RSV) (Shanmukh et al., 2008).

5. Cancer Biomarker Detection

H-Ser(tBu)-OBzl.HCl derivatives have potential applications in the field of cancer research. Zhang et al. (2018) developed a novel type of SERS-active chip for detecting the hepatocellular carcinoma (HCC) biomarker, demonstrating the compound's applicability in clinical diagnosis and cancer biomarker detection (Zhang et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, “H-Ser(tBu)-OH”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYQVAARUYRFU-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ser(tBu)-OBzl.HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ser(tBu)-OBzl.HCl
Reactant of Route 2
Reactant of Route 2
H-Ser(tBu)-OBzl.HCl
Reactant of Route 3
Reactant of Route 3
H-Ser(tBu)-OBzl.HCl
Reactant of Route 4
Reactant of Route 4
H-Ser(tBu)-OBzl.HCl
Reactant of Route 5
Reactant of Route 5
H-Ser(tBu)-OBzl.HCl
Reactant of Route 6
Reactant of Route 6
H-Ser(tBu)-OBzl.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.